molecular formula C17H19NO2 B2666167 (E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)acrylamide CAS No. 890605-83-1

(E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)acrylamide

Cat. No. B2666167
M. Wt: 269.344
InChI Key: LEMKGUVQMNWVLR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of acrylamide, which is a class of compounds with a functional group consisting of a vinyl group (two carbon atoms double-bonded to each other) attached to an amide group (a carbonyl group attached to a nitrogen atom). The “(E)-3-(5-ethylfuran-2-yl)” part suggests the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a furan ring attached to an acrylamide group. The “ethyl” groups suggest the presence of ethyl side chains, which are two-carbon groups attached to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, acrylamides are typically colorless, odorless crystals that are soluble in water, alcohol, and ether .

Scientific Research Applications

Introduction to Acrylamide Research
Research into acrylamides, including compounds similar to (E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)acrylamide, spans various scientific fields, focusing on their synthesis, properties, and interactions with biological molecules. Acrylamide itself is widely used in industrial processes, notably in the production of polyacrylamide gels for electrophoresis, which is a critical method in biochemistry and molecular biology for the separation of proteins and nucleic acids (Bergmark, 1997). This research sheds light on exposure levels and potential health risks associated with acrylamide, extending to laboratory workers and smokers.

Acrylamide in Food and Health Safety
A comprehensive review by Friedman (2003) on the chemistry, biochemistry, and safety of acrylamide highlights its presence in various foods due to processing techniques that induce Maillard browning products. This review calls for a deeper understanding of acrylamide formation in foods and its implications for human health, emphasizing the need for strategies to mitigate its levels in the diet (Friedman, 2003).

Reactions and Reductions of Nitrofuran Derivatives
The study by Tatsumi, Kitamura, and Yoshimura (1976) investigates the reduction of nitrofuran derivatives, providing insights into the chemistry of compounds with structures related to acrylamides. This research aids in understanding the interactions and transformations of these compounds under specific conditions, which is crucial for their application in medicinal chemistry and drug design (Tatsumi, Kitamura, & Yoshimura, 1976).

Polymer Synthesis and Properties
Innovations in polymer science, such as the work by Dai and Chen (2018) on the palladium-catalyzed synthesis of branched, carboxylic acid-functionalized polyolefins, demonstrate the relevance of acrylamide derivatives in creating materials with specific properties. These advancements highlight the role of such compounds in developing new materials with applications ranging from industrial to biomedical fields (Dai & Chen, 2018).

Safety And Hazards

Acrylamides can be hazardous. They are potential neurotoxins and have been linked to cancer. Therefore, handling of acrylamides should be done with care, using appropriate personal protective equipment .

properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13-7-5-6-8-16(13)18-17(19)12-11-15-10-9-14(4-2)20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMKGUVQMNWVLR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide

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